Product packaging for 3-Chloro-6-dibromomethyl-pyridazine(Cat. No.:)

3-Chloro-6-dibromomethyl-pyridazine

Cat. No.: B13959218
M. Wt: 286.35 g/mol
InChI Key: SKWNRWWMFBVIHK-UHFFFAOYSA-N
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Description

3-Chloro-6-dibromomethyl-pyridazine is a versatile halogenated pyridazine building block designed for advanced research and development. Its distinct reactivity, characterized by the presence of both chloro and highly reactive dibromomethyl substituents on the pyridazine ring, makes it a valuable scaffold in synthetic organic chemistry, particularly for the construction of more complex nitrogen-containing heterocycles . This compound is principally employed in the synthesis of novel molecular entities for pharmaceutical and agrochemical applications . Researchers utilize it as a key intermediate to introduce functional diversity into target molecules. The dibromomethyl group can serve as a precursor for further transformations, including oxidation, nucleophilic substitution, or cyclization reactions, enabling access to a wide array of derivatives . In medicinal chemistry, pyridine and pyridazine derivatives have shown a broad spectrum of biological activities, and this compound serves as a critical starting point for the exploration of new therapeutic agents with potential antimicrobial, antioxidant, and anti-inflammatory properties . Furthermore, the compound's utility extends to material science, where it can be incorporated into ligand systems for catalysis or used in the development of functional organic materials. Its application in non-conventional, solvent-free mechanochemical synthesis also aligns with modern green chemistry principles, offering a path to more sustainable synthetic routes . This product is intended for use by qualified researchers in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Br2ClN2 B13959218 3-Chloro-6-dibromomethyl-pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3Br2ClN2

Molecular Weight

286.35 g/mol

IUPAC Name

3-chloro-6-(dibromomethyl)pyridazine

InChI

InChI=1S/C5H3Br2ClN2/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H

InChI Key

SKWNRWWMFBVIHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(Br)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 6 Dibromomethyl Pyridazine and Its Precursors

Strategies for Regioselective Introduction of Halogen Substituents onto the Pyridazine (B1198779) Nucleus

The precise placement of halogen substituents on the electron-deficient pyridazine ring is a fundamental challenge in the synthesis of the target compound. The electronic properties of the pyridazine system, characterized by the presence of two adjacent nitrogen atoms, dictate its reactivity towards electrophilic and nucleophilic reagents.

Achieving regioselective chlorination at the C-3 position of the pyridazine nucleus is a key step. Due to the electron-deficient nature of the pyridazine ring, direct electrophilic aromatic substitution (EAS) is generally difficult and requires harsh conditions. nih.gov Therefore, indirect methods or the use of activated precursors are more common.

One prevalent strategy begins with a readily available precursor like 3,6-dichloropyridazine (B152260). Through a nucleophilic aromatic substitution (SNAr) reaction, one of the chlorine atoms can be selectively replaced. For instance, reacting 3,6-dichloropyridazine with ammonia (B1221849) water can yield 3-amino-6-chloropyridazine (B20888). google.com This amino group can then be removed or converted, leaving the desired 3-chloro-pyridazine scaffold.

Another important precursor is 6-chloro-3-hydroxypyridazine (B108299) (or its tautomer, 6-chloropyridazin-3(2H)-one), which can be synthesized from maleic anhydride. sigmaaldrich.com The hydroxyl group can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Lewis acid-mediated approaches have also been developed to direct the regioselective functionalization of the pyridazine ring. Boron Lewis acids can trigger a selective metalation at either the C-3 or C-4 position, which can then be quenched with an electrophilic chlorine source. nih.gov This method offers a high degree of control over the substitution pattern.

A summary of common chlorination strategies is presented below.

Starting MaterialReagent(s)ProductReaction TypeReference(s)
PyridazineBoron Lewis Acid, Mg or Zn base, Cl+ source3-Chloropyridazine (B74176)Directed Metalation nih.gov
3,6-DichloropyridazineNH₃·H₂O3-Amino-6-chloropyridazineSNAr google.com
6-Chloro-3-hydroxypyridazinePOCl₃ or SOCl₂3,6-DichloropyridazineChlorodehydroxylation
3-Amino-6-chloropyridazineNaNO₂, HCl6-Chloro-3-diazonium pyridazineDiazotization

The introduction of the dibromomethyl group at the C-6 position is typically achieved through the radical bromination of a precursor containing a 6-methyl group. This transformation follows a free-radical chain mechanism and requires a radical initiator, such as light (UV) or a chemical initiator like azobisisobutyronitrile (AIBN), in a non-polar solvent.

The most common reagent for this type of side-chain halogenation is N-Bromosuccinimide (NBS). The reaction proceeds via the formation of a stabilized benzylic-type radical at the methyl group attached to the pyridazine ring. The use of two or more equivalents of NBS under appropriate conditions leads to the formation of the dibromomethyl group. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux.

The general sequence for this transformation is:

Homolytic Cleavage: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals.

Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the methyl group of the 6-methylpyridazine derivative, forming a resonance-stabilized pyridazinyl-methyl radical.

Propagation: This radical reacts with a molecule of NBS to form the monobrominated product and a succinimidyl radical. The succinimidyl radical then reacts with HBr (formed in situ) to regenerate a bromine radical, which continues the chain reaction.

Second Bromination: The process is repeated on the newly formed bromomethyl group to yield the dibromomethyl product.

Control over the stoichiometry of NBS and the reaction time is crucial to prevent the formation of the tribromomethyl derivative.

Convergent and Divergent Synthetic Routes to 3-Chloro-6-dibromomethyl-pyridazine

A common divergent approach starts with a symmetrically substituted precursor like 3,6-dichloropyridazine. One chlorine atom can be selectively substituted or modified, followed by functionalization at the other position.

An alternative route involves starting with a pre-functionalized pyridazine. For example, the synthesis can begin with 6-methylpyridazin-3(2H)-one. This compound can be chlorinated at the 3-position using phosphorus oxychloride to give 3-chloro-6-methylpyridazine (B130396). This key intermediate then undergoes side-chain bromination as described previously to yield the final product.

Inverse electron-demand Diels-Alder reactions represent another powerful method for constructing the pyridazine core itself with the desired substitution pattern. rsc.orgorganic-chemistry.orgorganic-chemistry.org For example, a reaction between a 1,2,4,5-tetrazine (B1199680) and an appropriate dienophile can lead to a substituted pyridazine, which can then be further modified.

Halogenated methyl pyridazines are pivotal intermediates in the synthesis of more complex derivatives. The compound 3-chloro-6-(chloromethyl)pyridazine (B49040) is a particularly versatile building block. rlavie.comuni.lu The chloromethyl group is a reactive handle that can undergo various nucleophilic substitution reactions.

While the target compound is a dibromomethyl derivative, an analogous intermediate, 3-chloro-6-(chloromethyl)pyridazine, highlights the synthetic utility of halogenated side chains. This intermediate can be synthesized from 3-amino-6-chloropyridazine by reaction with 1,3-dichloroacetone, followed by further transformations. mdpi.com Another route involves the reaction of 3-chloro-6-hydrazinopyridazine (B91096) with chloroacetyl chloride. arkat-usa.org

The synthesis of the direct precursor, 3-chloro-6-methylpyridazine, is a critical step. This can be achieved from 3-chloro-6-hydrazinopyridazine via reduction or from 6-methylpyridazin-3(2H)-one via chlorination. Once 3-chloro-6-methylpyridazine is obtained, it serves as the direct substrate for the side-chain bromination to afford this compound.

Optimization of Reaction Conditions and Mechanistic Considerations in Synthesis

The efficiency and selectivity of each synthetic step are highly dependent on the reaction conditions. For the SNAr reactions used to introduce substituents onto the pyridazine ring, optimization of the solvent, temperature, and base is critical. For instance, in the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a related heterocyclic system, the use of a phase-transfer catalyst and a fluoride (B91410) source like CsF in DMSO was found to significantly improve yields. researchgate.net Such conditions could be adapted for substitutions on the pyridazine core.

For the side-chain bromination with NBS, the choice of solvent is important to ensure good solubility of the reactants while minimizing side reactions. Non-polar solvents like CCl₄ are classic choices. The rate of initiation, controlled by the amount of initiator and the temperature, must be carefully managed to achieve the desired degree of bromination.

Mechanistically, the chlorination of the pyridazine ring generally proceeds via a nucleophilic aromatic substitution (SNAr) pathway if a suitable leaving group is present, or through a directed metalation-electrophilic quench sequence. nih.govresearchgate.net The side-chain bromination is a well-established free-radical process, where the selectivity for the benzylic-type position is driven by the stability of the intermediate radical.

Catalytic Systems and Reagents for Functionalization

The functionalization of the pyridazine core is a key aspect of its chemistry, enabling the introduction of various substituents. While the direct dibromination of the methyl group is often a radical process, the pyridazine ring itself can be functionalized using a variety of modern catalytic systems. These methods are crucial for creating diverse derivatives and are generally applicable to precursors like 3-chloropyridazine. researchgate.netnih.gov

Transition-metal catalysis is a cornerstone of pyridazine functionalization. Palladium- and copper-based catalysts are particularly prevalent. organic-chemistry.org For instance, cross-coupling reactions such as Suzuki, Heck, and Sonogashira allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridazine ring. These reactions typically involve a halogenated pyridazine (like 3-chloropyridazine) and a suitable coupling partner, such as a boronic acid, alkene, or alkyne, in the presence of a metal catalyst and a base.

Another advanced strategy is the direct C–H functionalization, which avoids the need for pre-halogenated substrates. rsc.org This approach uses catalysts, often based on metals like palladium, rhodium, or iron, to activate a C-H bond on the pyridazine ring directly, allowing for the introduction of new functional groups. rsc.orgrsc.org For example, methods have been developed for the para-selective C-H functionalization of pyridines, which could potentially be adapted for pyridazine systems. researchgate.net These catalytic reactions offer a more efficient and atom-economical route to substituted pyridazines compared to traditional multi-step sequences. rsc.org

The table below summarizes various catalytic systems and reagents used for the functionalization of pyridazine and related heterocyclic rings.

Table 1: Catalytic Systems for Pyridazine Functionalization

Catalytic System Reaction Type Reagents & Conditions Application Reference(s)
Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) Cross-Coupling (e.g., Suzuki, Heck) Boronic acids, alkenes, alkynes; base; organic solvent C-C and C-heteroatom bond formation on the pyridazine ring researchgate.net
Copper (e.g., Cu(II) salts) Cyclization/Annulation β,γ-unsaturated hydrazones; oxidant (e.g., air) Synthesis of the pyridazine ring from acyclic precursors organic-chemistry.org
Rhodium/Iridium Complexes C-H Functionalization/Hydrosilylation Silanes, imines, alkenes Direct introduction of alkyl or aminoalkyl groups mdpi.com
Metalloporphyrins (e.g., Fe, Ru) C-H Functionalization (Hydroxylation, Amination) Oxidants (e.g., PhIO), azides Direct conversion of C-H bonds to C-O or C-N bonds rsc.org

Atom Economy and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry and atom economy are increasingly central to the design of synthetic routes for complex molecules like this compound. numberanalytics.comnumberanalytics.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com Traditional synthetic routes, which may involve protecting groups, hazardous reagents, and multiple steps with stoichiometric byproducts, often exhibit poor atom economy. mdpi.com

The likely synthesis of this compound via chlorination with POCl₃ and subsequent radical bromination presents several green chemistry challenges. Phosphorus oxychloride is a corrosive and hazardous reagent, and radical brominations often use toxic solvents like carbon tetrachloride and can produce significant waste streams.

The table below outlines key green chemistry principles and their application in the design of synthetic routes for pyridazines.

Table 2: Application of Green Chemistry Principles to Pyridazine Synthesis

Green Chemistry Principle Application in Synthetic Route Design Example/Method Reference(s)
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. Multicomponent reactions (MCRs) to build the pyridazine ring in one step. Diels-Alder cycloadditions. researchgate.netmdpi.com
Use of Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents. Using transition metals (Pd, Cu) for cross-coupling and C-H functionalization. Using biocompatible catalysts like chitosan (B1678972). organic-chemistry.orgarkat-usa.org
Safer Solvents & Auxiliaries Minimizing or replacing hazardous solvents with greener alternatives. Using water, ionic liquids, or deep eutectic solvents. Performing solvent-free reactions (mechanochemistry). numberanalytics.comnumberanalytics.comtandfonline.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure; using alternative energy sources. Microwave-assisted synthesis, ultrasonication, and ball milling to reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.nettandfonline.com
Use of Renewable Feedstocks Deriving starting materials from renewable sources rather than petrochemicals. Using biomass-derived materials like chitosan as a catalyst. numberanalytics.comarkat-usa.org

| Reduce Derivatives | Avoiding unnecessary derivatization steps (e.g., use of protecting groups) to reduce steps and waste. | Direct C-H functionalization to avoid pre-functionalization steps like halogenation. | rsc.org |

Chemical Reactivity and Transformation Studies of 3 Chloro 6 Dibromomethyl Pyridazine

Reactivity Profiling of the Dibromomethyl Moiety

The dibromomethyl group (-CHBr₂) attached to the pyridazine (B1198779) ring is a key site for various chemical transformations. Its reactivity is analogous to that of benzylic halides, which are known to undergo a variety of substitution and elimination reactions.

Nucleophilic Substitution Reactions at the Dibromomethyl Carbon

The carbon atom of the dibromomethyl group is electrophilic and susceptible to attack by nucleophiles. This can lead to the displacement of one or both bromine atoms.

One of the most significant reactions of this type is the hydrolysis of the dibromomethyl group to a formyl group (-CHO). This transformation is typically achieved by heating the compound in the presence of water or aqueous acid. chemcess.com The reaction proceeds through a geminal diol intermediate, which readily loses water to form the more stable aldehyde. vaia.com Another method for this conversion is the Sommelet reaction, which involves the reaction of a benzyl-type halide with hexamine in aqueous solution to yield an aldehyde. wikipedia.orgdbpedia.orgsynarchive.comsciencemadness.org Although not specifically documented for 3-Chloro-6-dibromomethyl-pyridazine, this reaction is a well-established method for the conversion of benzylic halides to aldehydes. youtube.com

The bromine atoms can also be displaced by other nucleophiles. For instance, reaction with aqueous dimethylamine (B145610) has been shown to be an efficient method for the conversion of various benzal halides to their corresponding benzaldehydes. researchgate.net Furthermore, nucleophilic attack by carbon- and nitrogen-centered nucleophiles on polyfluorobromobenzenes has been studied, revealing competition between nucleophilic aromatic substitution and SN2 reactions at the bromine center. nih.govresearchgate.net While these studies were not on pyridazine systems, they provide insight into the potential reactivity of the dibromomethyl group.

A summary of potential nucleophilic substitution reactions at the dibromomethyl carbon is presented in Table 1.

Table 1: Potential Nucleophilic Substitution Reactions of the Dibromomethyl Group

NucleophileReaction ConditionsProductReaction Type
H₂OHeating3-Chloro-6-formylpyridazineHydrolysis
Hexamine/H₂OHeating3-Chloro-6-formylpyridazineSommelet Reaction
(CH₃)₂NH (aq)Heating3-Chloro-6-formylpyridazineHydrolysis

Rearrangement and Elimination Pathways Involving the Dibromomethyl Group

One potential rearrangement is the benzyl (B1604629) to o-tolyl rearrangement, which has been observed in the Grignard reaction of carbohydrate aldehydes with benzylmagnesium halides. nih.gov This type of rearrangement involves the migration of the aromatic ring. Another possibility is the Dimroth rearrangement, which involves the migration of heteroatoms within a heterocyclic system, although this is more commonly observed in different contexts. nih.gov

Elimination reactions, specifically dehydrohalogenation, are a common pathway for geminal dihalides. unacademy.comchempedia.info Treatment with a strong base, such as sodium amide, can lead to the elimination of two molecules of hydrogen bromide, resulting in the formation of an alkyne. youtube.com In the case of this compound, this would lead to the formation of 3-Chloro-6-ethynylpyridazine.

A summary of potential rearrangement and elimination pathways is presented in Table 2.

Table 2: Potential Rearrangement and Elimination Pathways of the Dibromomethyl Group

Reaction TypeReagents/ConditionsPotential Product
DehydrohalogenationStrong base (e.g., NaNH₂)3-Chloro-6-ethynylpyridazine

Reactivity of the Chloro-Substituted Pyridazine Ring System

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution and can participate in various transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring facilitates these transformations. nih.gov

Selective Halogen Exchange Reactions

The chlorine atom can be selectively replaced by other halogens, most notably fluorine. The synthesis of fluorinated pyridazines has been achieved through the fluorination of chloropyridazines. sioc-journal.cn For example, the synthesis of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids has been reported, involving displacement reactions on a fluorinated pyridazine core. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Carbon-Carbon Bond Formation)

The chloro substituent on the pyridazine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridazine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize aryl- and heteroaryl-substituted pyridazines. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the chloropyridazine and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the chloropyridazine with an alkene. organic-chemistry.orgyoutube.comlibretexts.orgyoutube.com This provides a route to alkenyl-substituted pyridazines.

A summary of transition metal-catalyzed cross-coupling reactions is presented in Table 3.

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions of the Chloro-Substituted Pyridazine Ring

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd catalyst, base3-Aryl-6-dibromomethyl-pyridazine
SonogashiraR-C≡CHPd catalyst, Cu(I) co-catalyst, base3-Alkynyl-6-dibromomethyl-pyridazine
HeckAlkenePd catalyst, base3-Alkenyl-6-dibromomethyl-pyridazine

Derivatization Strategies for Constructing Advanced Pyridazine Architectures

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex, fused pyridazine systems. By strategically manipulating the chloro and dibromomethyl groups, a variety of advanced pyridazine architectures can be constructed.

For instance, the dibromomethyl group can be converted to a different functional group, which can then participate in a cyclization reaction with a substituent introduced at the 3-position (via displacement of the chloro group).

One important class of fused pyridazines are the imidazo[1,2-b]pyridazines . These can be synthesized from 3-aminopyridazine (B1208633) derivatives. prepchem.comnih.govnih.govorganic-chemistry.org Therefore, conversion of the dibromomethyl group of the title compound to an amino group, followed by nucleophilic displacement of the chloro group and subsequent cyclization, could provide a route to substituted imidazo[1,2-b]pyridazines.

Another important scaffold is the pyrido[3,4-c]pyridazine system. mdpi.com The synthesis of these compounds often involves the cyclization of appropriately substituted pyridazine precursors. The functional handles on this compound could be elaborated to create the necessary precursors for such cyclizations.

Furthermore, the formation of pyrrolo[1,2-b]pyridazine derivatives has been achieved through [3+2] cycloaddition reactions of pyridazinium ylides. mdpi.com While not a direct derivatization of the title compound, it highlights a strategy for building fused systems onto the pyridazine core.

The general strategies for constructing advanced pyridazine architectures are summarized in Table 4.

Table 4: Derivatization Strategies for Advanced Pyridazine Architectures

Target ArchitectureGeneral StrategyKey Intermediate
Imidazo[1,2-b]pyridazinesConversion of -CHBr₂ to an amino group, followed by cyclization.3-Substituted-6-aminomethyl-pyridazine
Pyrido[3,4-c]pyridazinesElaboration of both functional groups and subsequent cyclization.Differentially functionalized pyridazine
Fused Pyridazines via CycloadditionGeneration of a reactive intermediate for cycloaddition.Pyridazinium ylide (hypothetical)

Functionalization through Peripheral Substituent Modification

The reactivity of the dibromomethyl group at the C6 position and the chlorine atom at the C3 position of the pyridazine ring offers several avenues for peripheral substituent modification. The gem-dibromide functionality is a precursor for various transformations, while the chloro substituent is susceptible to nucleophilic substitution.

The dibromomethyl group can undergo reactions such as hydrolysis to form an aldehyde, which can then be a versatile handle for further modifications. For instance, condensation of the resulting aldehyde with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds, introducing a variety of substituents at the C6 position.

Furthermore, the chlorine atom at the C3 position can be displaced by a range of nucleophiles. Reactions with amines, alcohols, and thiols would yield the corresponding 3-amino, 3-alkoxy, and 3-thioether pyridazine derivatives. The regioselectivity of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Below is a table summarizing potential functionalization reactions of this compound based on the reactivity of its peripheral substituents.

Starting MaterialReagent/ConditionPosition of ModificationProduct Type
This compoundH₂O / HeatC63-Chloro-pyridazine-6-carbaldehyde
This compoundR-NH₂C33-(Alkyl/Aryl)amino-6-dibromomethyl-pyridazine
This compoundR-OH / BaseC33-Alkoxy/Aryloxy-6-dibromomethyl-pyridazine
This compoundR-SH / BaseC33-(Alkyl/Aryl)thio-6-dibromomethyl-pyridazine

Annulation and Ring Transformation Reactions Involving the Pyridazine Core

The presence of both a chloro and a dibromomethyl group on the pyridazine ring provides a unique opportunity for the construction of fused heterocyclic systems through annulation and ring transformation reactions. These reactions often involve the use of dinucleophiles that can react with both electrophilic centers on the pyridazine derivative.

A key strategy involves the reaction of this compound with binucleophiles such as hydrazine (B178648) and its derivatives, substituted amidines, and other 1,3-dicarbonyl compounds. These reactions can lead to the formation of a new ring fused to the pyridazine core.

For example, treatment with hydrazine hydrate (B1144303) could potentially lead to the formation of a pyrazolo[4,3-c]pyridazine ring system. The reaction would likely proceed through initial substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization involving the dibromomethyl group. Similarly, reaction with other dinucleophiles can be envisioned to yield a variety of fused pyridazine derivatives, such as imidazo[4,5-c]pyridazines and triazolo[4,5-c]pyridazines.

The table below outlines some of the potential annulation reactions starting from this compound.

Starting MaterialDinucleophilePotential Fused Ring System
This compoundHydrazine HydratePyrazolo[4,3-c]pyridazine
This compoundSubstituted AmidinesImidazo[4,5-c]pyridazine
This compoundGuanidineAminopyrimido[4,5-c]pyridazine
This compoundThioureaThiazolo[4,5-c]pyridazine

It is important to note that the regioselectivity of these annulation reactions would be a critical aspect to investigate, as the initial site of nucleophilic attack could influence the final fused ring system formed.

Advanced Structural and Spectroscopic Investigations of 3 Chloro 6 Dibromomethyl Pyridazine and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of the Pyridazine (B1198779) Core and Side Chains

Studies on related 3-chloro-6-substituted pyridazines have shown that the pyridazine ring is essentially planar. nih.govnih.govresearchgate.net For instance, in the structure of 3-chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, two independent molecules are present in the asymmetric unit with the pyridazine rings being nearly planar. nih.gov Similarly, in 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, the 3-chloro-6-hydrazinylpyridazine unit is planar with a root-mean-square deviation of 0.0219 Å. researchgate.net The dibromomethyl group in 3-chloro-6-dibromomethyl-pyridazine would introduce significant steric bulk, and its rotational conformation relative to the pyridazine ring would be a key structural feature determined by X-ray diffraction.

The analysis of the crystal structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, a related derivative, shows that the molecule is almost planar, with a root-mean-square deviation of all heavy atoms from the mean square plane of 0.0223 Å. nih.gov The dihedral angle between the pyridazine and pyrazole (B372694) rings is only 2.82 (5)°. This planarity is a common feature in many pyridazine derivatives and influences their packing in the solid state.

Table 1: Crystallographic Data for a Related Pyridazine Derivative

Parameter Value
Compound 3-chloro-6-(1H-pyrazol-1-yl)pyridazine nih.gov
Formula C₇H₅ClN₄
Crystal System Triclinic
Space Group P1
a (Å) 5.684 (3)
b (Å) 6.526 (3)
c (Å) 11.130 (6)
α (°) 83.00 (3)
β (°) 77.64 (2)
γ (°) 88.04 (3)
V (ų) 400.2 (4)
Z 2

Note: This table presents data for a structurally related compound to provide an example of typical crystallographic parameters for this class of molecules.

The solid-state conformation of this compound and its derivatives is significantly influenced by a variety of weak intermolecular interactions. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in dictating the crystal packing.

π-π Interactions: The electron-deficient nature of the pyridazine ring allows for π-π stacking interactions with other aromatic rings. nih.gov These interactions are a key factor in the supramolecular organization of pyridazine derivatives in the solid state. nih.govresearchgate.nethhu.de The geometry of these interactions can vary, with parallel-displaced and T-shaped arrangements being common. acs.org Studies on pyridazine derivatives have shown π-π stacking distances between pyridazine rings to be in the range of 3.69 Å to 3.91 Å. nih.gov The presence of electron-withdrawing groups, such as the chloro and dibromomethyl groups, can influence the strength and geometry of these π-π interactions. rsc.org

In the crystal structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, molecules are connected through intermolecular C—H···N hydrogen bonds, forming R₂²(10) ring motifs and creating one-dimensional polymeric chains. nih.gov Similar interactions, along with π-π stacking, would likely be observed in the crystal structure of this compound.

Application of Advanced NMR Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. ipb.pt For this compound, ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms.

In related pyridazine derivatives, the chemical shifts of the pyridazine ring protons are typically found in the aromatic region of the ¹H NMR spectrum. mdpi.comnih.govmdpi.com For example, in the ¹H NMR spectrum of pyridazine itself, the protons appear at approximately 9.2 ppm and 7.5 ppm. chemicalbook.com The substituents on the pyridazine ring will cause shifts in these values. The proton of the dibromomethyl group would likely appear as a singlet in the ¹H NMR spectrum, with its chemical shift influenced by the electron-withdrawing bromine atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridazine ring will have distinct chemical shifts, and the carbon of the dibromomethyl group will also be observable.

For more complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to establish the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure, particularly for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, which is valuable for determining the stereochemistry and conformation of the molecule. For example, NOESY was used to demonstrate an intramolecular hydrogen bond in a di(2-pyridyl)pyridazine derivative. ipb.pt

These advanced NMR techniques are essential for unambiguously determining the structure of complex pyridazine derivatives. ipb.pt

NMR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time. researchgate.net For the synthesis of derivatives of this compound, ¹H NMR can be used to follow the disappearance of starting materials and the appearance of products. This allows for the optimization of reaction conditions, such as reaction time and temperature, and can provide insights into the reaction mechanism. For instance, the formation of pyrrolo[1,2-b]pyridazines from mesoionic oxazolo-pyridazinones was monitored by NMR analysis of the crude reaction product. mdpi.com

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis (Academic Context)

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. This is a fundamental step in the characterization of a new molecule like this compound.

Electron impact (EI) ionization is a common method used in mass spectrometry that often leads to the fragmentation of the molecule. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgmiamioh.edu For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, providing a clear signature for the presence of these halogens. miamioh.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation. researchgate.netcdnsciencepub.com

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-Cl, C-Br, C-H, and C=N bonds, as well as the vibrations of the pyridazine ring. The C-H stretching vibrations of the pyridazine ring are typically observed in the range of 3000-3100 cm⁻¹. researchgate.net The pyridazine ring vibrations will appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). The C-Cl stretching vibration usually appears in the range of 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of pyridazine derivatives also shows characteristic bands for the ring vibrations. researchgate.netresearchgate.net For symmetrical vibrations, the Raman bands are often stronger and more easily observed than the corresponding IR bands.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of the observed bands to specific vibrational modes of the molecule. researchgate.net This combined approach provides a more complete understanding of the vibrational properties of the molecule.

Theoretical and Computational Chemistry of 3 Chloro 6 Dibromomethyl Pyridazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. nih.gov These calculations help in understanding the distribution of electrons and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. irjweb.com

For 3-Chloro-6-dibromomethyl-pyridazine, the pyridazine (B1198779) ring, being an electron-deficient aromatic system, is expected to have a relatively low-lying LUMO, making it susceptible to nucleophilic attack. The presence of the electronegative chlorine atom at the 3-position would further lower the LUMO energy, enhancing this electrophilic character. The dibromomethyl group at the 6-position, also being electron-withdrawing, will contribute to this effect. The HOMO is likely to be a π-orbital distributed over the pyridazine ring, with some contribution from the lone pairs of the nitrogen atoms and the halogen substituents.

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Pyridazine Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
PyridazineDFT/B3LYP/6-311++G(d,p)-7.35-0.686.67
3-Chloropyridazine (B74176) (estimated)DFT/B3LYP/6-311++G(d,p)-7.60-1.256.35
3,6-Dichloropyridazine (B152260)DFT/B3LYP/6-311++G(d,p)-7.91-1.846.07
5-Chlorouracil (B11105) nih.govDFT/B3LYP/6-311++G**-6.95-1.545.41

Note: The values for pyridazine and 3,6-dichloropyridazine are representative values from computational chemistry databases. The values for 3-chloropyridazine are estimated based on substituent effects. The data for 5-chlorouracil is included for comparison with a related halogenated heterocycle.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP surface is expected to show a significant region of negative potential around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons. Conversely, the hydrogen atoms and the carbon atoms attached to the electronegative chlorine and bromine atoms will likely exhibit a positive electrostatic potential. The presence of the chlorine and dibromomethyl groups will create localized electron-deficient sites, particularly on the carbon atoms of the pyridazine ring, making them primary targets for nucleophiles.

Computational Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. nih.govrsc.org This provides a deeper understanding of how a reaction proceeds and what factors control its rate and outcome.

Transition State Analysis and Energy Barriers

For this compound, a likely reaction is nucleophilic aromatic substitution (SNAr) at the 3-position, where the chlorine atom is displaced by a nucleophile. Computational studies on similar halogenated pyridines and pyridazines have shown that this reaction typically proceeds through a Meisenheimer-like intermediate. nih.govresearchgate.netbaranlab.org DFT calculations can be employed to locate the transition state for the formation of this intermediate and for the subsequent departure of the leaving group. The calculated energy barrier for the transition state provides a quantitative measure of the reaction rate.

The dibromomethyl group can also be a site of reactivity, for instance, through nucleophilic substitution of the bromine atoms or by serving as a precursor to other functional groups via radical reactions. DFT calculations can be used to model the transition states and energy barriers for these transformations as well. acs.orgacs.org

Table 2: Representative Calculated Energy Barriers for Nucleophilic Substitution on Related Heterocycles

ReactionNucleophileMethodCalculated Energy Barrier (kcal/mol)
Nucleophilic substitution of CH3COCl with pyridine (B92270) nih.govPyridineDFT22.8
Triplet DIXAT transition state for aryl bromide with Ni(0) complex acs.org-DFT1.7

Note: These values are for illustrative purposes from studies on related systems and are not direct calculations for this compound.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can predict how the polarity of the solvent will stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy barriers and reaction pathways. For a polar reaction like nucleophilic aromatic substitution, a polar solvent would be expected to stabilize the charged Meisenheimer intermediate, thus accelerating the reaction.

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules. mdpi.comnih.gov

The dibromomethyl group in this compound is conformationally flexible due to rotation around the C-C single bond connecting it to the pyridazine ring. MD simulations can be used to explore the potential energy surface of this rotation and identify the most stable conformations. These preferences will be influenced by steric hindrance between the bromine atoms and the pyridazine ring, as well as electrostatic interactions.

Furthermore, MD simulations can provide insights into the intermolecular interactions that govern the condensed-phase behavior of this compound. These simulations can reveal how molecules pack in a crystal lattice or how they interact with solvent molecules in a solution. The halogen atoms in the molecule can participate in halogen bonding, a type of non-covalent interaction that can significantly influence the structure and properties of molecular assemblies. nsf.gov The pyridazine nitrogen atoms can also act as hydrogen bond acceptors. nih.gov Understanding these intermolecular forces is crucial for predicting physical properties such as melting point, boiling point, and solubility. nih.govgithub.iosobereva.comrsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available research for the specific compound This compound . As of the current date, there are no published experimental or theoretical studies detailing the spectroscopic parameters for this molecule.

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra, relies heavily on computational chemistry methods like Density Functional Theory (DFT). These theoretical calculations provide valuable insights into the molecular structure and electronic properties. However, the crucial step of validating these theoretical predictions requires comparison with experimentally measured data.

For related, but structurally distinct, pyridazine derivatives, such as 3-chloro-6-methylpyridazine (B130396) and 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, synthesis and some characterization have been reported. For instance, studies on similar molecules often employ DFT calculations (e.g., using the B3LYP functional with various basis sets) to predict geometries and vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra. Similarly, ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared against recorded spectra.

However, without any available synthesis or isolation of this compound reported in the accessible literature, the experimental data necessary for validation is absent. Consequently, a purely theoretical prediction of its spectroscopic parameters would remain unverified and speculative. The creation of detailed data tables comparing theoretical and experimental values is therefore not possible at this time.

Further research, beginning with the successful synthesis and purification of this compound, would be required to generate the experimental spectroscopic data needed to perform and validate a thorough computational study as outlined.

Applications of 3 Chloro 6 Dibromomethyl Pyridazine As a Key Chemical Building Block

A Gateway to Complex Heterocyclic Scaffolds

The structural features of 3-Chloro-6-dibromomethyl-pyridazine make it an exceptionally valuable precursor for the synthesis of elaborate heterocyclic architectures. The presence of both a chloro substituent and a dibromomethyl group on the pyridazine (B1198779) ring allows for a range of selective chemical transformations, opening pathways to polyfunctionalized and fused heterocyclic systems.

Precursor for Polyfunctionalized Pyridazines

The dibromomethyl group of this compound is a key functional handle that can be readily converted into other valuable moieties. A significant transformation is its hydrolysis to an aldehyde group, yielding 3-chloro-6-formylpyridazine. This conversion is a critical step as the aldehyde functionality serves as a versatile anchor for the introduction of further chemical diversity. For instance, the resulting aldehyde can undergo condensation reactions with various nucleophiles to introduce new side chains or can be oxidized to a carboxylic acid, providing a connection point for amide or ester linkages.

The chloro atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates. This reactivity, combined with the transformations of the dibromomethyl group, enables the synthesis of a vast library of polyfunctionalized pyridazines with tailored electronic and steric properties.

Building Block for Fused Ring Systems

The dual reactivity of this compound makes it an ideal starting material for the construction of fused heterocyclic systems. The dibromomethyl group can react with dinucleophiles in cyclization reactions to form new rings fused to the pyridazine core.

One notable application is in the synthesis of thieno[2,3-d]pyridazines. By reacting this compound with a sulfur source, such as sodium sulfide, a thieno ring can be annulated onto the pyridazine framework. The resulting thieno[2,3-d]pyridazine (B3120762) scaffold is a key structural motif in various biologically active molecules.

Furthermore, the dibromomethyl group can be envisioned to react with other dinucleophiles, such as those containing nitrogen or oxygen, to construct a variety of other fused systems, including pyranopyridazines and dihydropyridazines, although specific literature examples for this compound are less common. The general reactivity pattern of gem-dibromoalkanes on heterocyclic rings suggests that reactions with bidentate nucleophiles are a viable strategy for the synthesis of diverse fused heterocycles.

The chloro group on the pyridazine ring also plays a crucial role in the synthesis of fused systems. For example, after initial functionalization or cyclization involving the dibromomethyl group, the chloro substituent can be displaced by a nucleophile to complete the synthesis of a complex polycyclic structure. A well-documented example in related systems is the synthesis of imidazo[1,2-b]pyridazines from 3-amino-6-chloropyridazine (B20888), where the chloro group is ultimately displaced in an intramolecular cyclization. While not a direct reaction of the dibromomethyl derivative, it highlights the synthetic utility of the chloropyridazine core.

Utilization in the Development of Advanced Organic Materials

While the primary application of this compound lies in the synthesis of complex heterocycles for potential biological applications, its inherent chemical reactivity also positions it as a precursor for advanced organic materials. The ability to introduce various functional groups and to construct extended conjugated systems is a key requirement for the development of materials with interesting electronic and optical properties.

Incorporation into Supramolecular Assemblies

The pyridazine ring, with its two adjacent nitrogen atoms, possesses a significant dipole moment and can participate in hydrogen bonding and π-π stacking interactions. sigmaaldrich.com These non-covalent interactions are the driving forces for the formation of ordered supramolecular assemblies. By functionalizing this compound with appropriate recognition motifs, it is possible to design and synthesize molecules that self-assemble into well-defined architectures. The transformations of the dibromomethyl group into aldehydes or carboxylic acids are particularly useful for introducing functionalities capable of forming strong and directional hydrogen bonds.

Precursors for Electrochromic Materials

The development of electrochromic materials, which change color upon the application of an electrical potential, is an active area of research. The synthesis of extended π-conjugated systems containing electron-donating and electron-accepting units is a common strategy for creating such materials. The pyridazine ring is an electron-deficient heterocycle, and by coupling it with electron-rich moieties, it is possible to create donor-acceptor systems with tunable electronic properties. The reactivity of both the chloro and dibromomethyl groups on this compound provides a means to introduce and extend conjugation, making it a potential building block for novel electrochromic polymers and small molecules.

Potential as a Ligand in Organometallic Chemistry

The pyridazine nucleus is known to act as a ligand in organometallic chemistry, capable of coordinating to metal centers through its nitrogen lone pairs. acs.orgrsc.orgelsevierpure.com The resulting metal complexes can exhibit interesting catalytic and photophysical properties. While the high reactivity of the dibromomethyl group might complicate its direct use as a ligand, its conversion to other functionalities opens up possibilities. For instance, transformation of the dibromomethyl group into a phosphine, amine, or other coordinating group could lead to novel multidentate ligands. The combination of the pyridazine core with another coordinating site would allow for the formation of stable chelate complexes with a variety of transition metals. Research in this area could lead to the development of new catalysts or functional organometallic materials. acs.org

Future Research Directions and Unexplored Avenues for 3 Chloro 6 Dibromomethyl Pyridazine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Chloro-6-dibromomethyl-pyridazine and its derivatives should prioritize the development of more efficient, safer, and environmentally benign methods. A plausible, though not explicitly documented, synthesis of the title compound likely involves the radical bromination of 3-chloro-6-methylpyridazine (B130396). Future research could focus on optimizing this transformation using greener brominating agents and reaction conditions.

Beyond the functionalization of a pre-existing pyridazine (B1198779) core, novel strategies for constructing the pyridazine ring itself offer significant opportunities for innovation. nih.govnih.gov For instance, methods starting from 1,3-diketones and involving a Diaza-Wittig reaction as a key step could provide a flexible route to various pyridazine derivatives, which could then be functionalized to yield the target compound. nih.gov Another promising approach involves the reaction of 4-chloro-1,2-diaza-1,3-butadienes with active methylene (B1212753) compounds, which has been shown to produce a diverse range of functionalized pyridazines. nih.gov

Furthermore, inverse-electron-demand Diels-Alder reactions are gaining traction for the synthesis of pyridazine derivatives. sioc-journal.cnorganic-chemistry.org The use of ionic liquids as reaction media in such reactions has been shown to dramatically reduce reaction times and increase yields, offering a more sustainable alternative to conventional organic solvents. sioc-journal.cn Research into applying these modern synthetic strategies to produce precursors of this compound could lead to more efficient and versatile synthetic routes.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The dibromomethyl group on the pyridazine ring is a versatile functional handle. It can be readily converted into an aldehyde or a carboxylic acid, providing a gateway to a vast number of subsequent chemical transformations. Additionally, the two bromine atoms can be substituted by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

The chloro substituent at the 3-position of the pyridazine ring is also reactive, particularly towards nucleophilic aromatic substitution (SNAr), due to the electron-deficient nature of the pyridazine ring. google.com This allows for the introduction of various substituents, such as amino, alkoxy, or aryl groups, at this position. A key area for future research will be to explore the selective reactivity of the dibromomethyl group versus the chloro substituent. By carefully controlling reaction conditions and the nature of the nucleophile, it should be possible to achieve selective functionalization at either site, thus enabling the synthesis of a wide range of novel pyridazine derivatives.

Moreover, the pyridazine ring itself can participate in various chemical transformations. For example, the photochemical ring-opening of pyridazine N-oxides to form highly functionalized pyrazoles and other heterocycles has been reported. proquest.com Investigating the potential for similar ring-opening or ring-transformation reactions of this compound and its derivatives could lead to the discovery of novel chemical space.

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic technologies offer powerful tools to enhance the synthesis and functionalization of complex molecules like this compound.

Flow Chemistry: The use of continuous-flow reactors for the synthesis of heterocyclic compounds is a rapidly growing field. nih.govuc.ptmorressier.com Adapting the synthesis of this compound and its derivatives to a flow process could offer several advantages, including improved safety (especially for hazardous reactions like bromination), precise control over reaction parameters (temperature, pressure, and reaction time), and enhanced scalability. morressier.com The modular nature of flow chemistry setups also allows for the sequential introduction of reagents and in-line purification, which can streamline multi-step synthetic sequences. uc.pt

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful strategy for the activation of small molecules and the formation of challenging chemical bonds under mild conditions. acs.orgnih.gov This technology has been successfully applied to the C-H functionalization of various heteroarenes, including pyridazines. acs.orgnih.gov Future research could explore the use of photoredox catalysis to introduce novel substituents onto the pyridazine ring of the title compound or its precursors, potentially at positions that are difficult to functionalize using traditional methods. Furthermore, photoredox-mediated radical reactions could also be employed for the selective functionalization of the dibromomethyl group. The generation of pyridinyl radicals via single-electron transfer reduction of pyridinium (B92312) ions offers a novel pathway for pyridine (B92270) functionalization, a strategy that could be explored for pyridazine systems as well. acs.org

Theoretical Prediction and Experimental Validation of Novel Derivatives

Computational chemistry provides a powerful tool for the rational design of novel molecules with desired properties. researchgate.netresearchgate.net In the context of this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to predict its reactivity, explore potential reaction mechanisms, and understand its electronic structure. researchgate.netmdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) modeling and molecular docking studies can be used to design novel derivatives of this compound with specific biological activities. researchgate.nettandfonline.comnih.govnih.gov For example, by computationally screening a virtual library of derivatives for their binding affinity to a particular protein target, researchers can prioritize the synthesis of the most promising candidates. These in silico approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.netnih.gov

An integrated approach, where computational predictions guide the experimental synthesis and subsequent biological evaluation, will be crucial for unlocking the full potential of this compound as a scaffold for the development of new functional molecules. The experimental validation of theoretical predictions will, in turn, provide valuable feedback for refining the computational models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.